molecular formula C17H17FN2O4S B2966966 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid CAS No. 438029-79-9

3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid

Cat. No.: B2966966
CAS No.: 438029-79-9
M. Wt: 364.39
InChI Key: ARVDWLWJSODXRD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid involves several steps, typically starting with the preparation of the piperazine ring and the subsequent attachment of the fluoro-phenyl and benzoic acid groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium-catalyzed arylation, Suzuki-Miyaura cross-coupling, and electrophilic aromatic substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid can be compared with other piperazine-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)25(23,24)16-3-1-2-13(12-16)17(21)22/h1-7,12H,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVDWLWJSODXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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